7-(4-fluorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines fluorophenyl, methoxypropyl, and imidazopurine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazopurine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine core.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the imidazopurine core using a suitable fluorinating agent.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the imidazopurine core with a methoxypropyl group, typically using an alkyl halide in the presence of a base.
Methylation: The final step involves the methylation of the imidazopurine core to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopurine derivatives.
Scientific Research Applications
7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their activity.
Modulating Signaling Pathways: Interacting with signaling molecules and modulating cellular pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
The uniqueness of 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20FN5O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H20FN5O3/c1-22-16-15(17(26)23(2)19(22)27)25-11-14(12-5-7-13(20)8-6-12)24(18(25)21-16)9-4-10-28-3/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
FHBSXKJKLKGQKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCOC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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